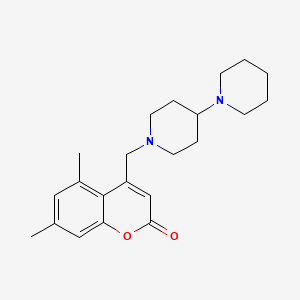

4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

5,7-dimethyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-16-12-17(2)22-18(14-21(25)26-20(22)13-16)15-23-10-6-19(7-11-23)24-8-4-3-5-9-24/h12-14,19H,3-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZCXDHAJMKBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCC(CC3)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155922 | |

| Record name | 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931586-49-1 | |

| Record name | 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931586-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-([1,4′-Bipiperidin]-1′-ylmethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4’-bipiperidin-1’-ylmethyl)-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Bipiperidinylmethyl Group: The bipiperidinylmethyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the chromen-2-one core with a suitable bipiperidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,4’-Bipiperidin-1’-ylmethyl)-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The bipiperidinylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrochromen-2-one derivatives.

Scientific Research Applications

Sigma Receptor Ligands

Research has indicated that compounds similar to 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one exhibit high affinity for sigma receptors, particularly σ1 receptors. These receptors are implicated in several neurological disorders and cancer. For instance, studies have shown that certain derivatives possess selectivity ratios exceeding 3000-fold for σ1 over σ2 receptors, suggesting their potential as therapeutic agents in treating conditions like depression and neurodegenerative diseases .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The mechanism involves the modulation of sigma receptors which can influence cell proliferation and apoptosis in cancer cells. In vitro assays have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its interaction with sigma receptors. By modulating receptor activity, it may help protect neuronal cells from oxidative stress and excitotoxicity—key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property is particularly important for developing new treatments aimed at preserving cognitive function .

Case Studies

Several studies have documented the efficacy of similar compounds:

| Study | Findings |

|---|---|

| Study A | Investigated the binding affinity of various ligands for σ1 receptors; found that modified chromenones had significantly higher affinities compared to traditional ligands. |

| Study B | Evaluated the anticancer effects on breast cancer cell lines; demonstrated that specific derivatives induced apoptosis via sigma receptor modulation. |

| Study C | Assessed neuroprotective effects in animal models; showed that treatment with these compounds improved cognitive function and reduced neuronal damage. |

Mechanism of Action

The mechanism of action of 4-(1,4’-bipiperidin-1’-ylmethyl)-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The bipiperidinylmethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Structural and Functional Features

Biological Activity

The compound 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one , a derivative of coumarin, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The structure of the compound is characterized by a coumarin backbone with a bipiperidine moiety. This structural feature is significant for its interaction with various biological targets. The synthesis typically involves multi-step organic reactions, including the formation of the coumarin core and subsequent functionalization with bipiperidine.

Antimicrobial Properties

Recent studies have demonstrated that coumarin derivatives exhibit antimicrobial activity against various pathogens. For instance, a related study indicated that synthesized coumarin derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 18 mm . While specific data for this compound is limited, the presence of the bipiperidine group suggests potential enhanced activity against microbial strains.

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The compound may exhibit such effects through inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. A study on similar coumarin compounds highlighted their ability to inhibit biofilm formation in pathogenic bacteria, which is a critical aspect of their anti-inflammatory potential .

Neuropharmacological Activity

The σ1 receptor has been identified as a promising target for treating neurological disorders. Compounds that interact with σ1 receptors may have implications for conditions such as depression and anxiety. Research indicates that certain bipiperidine derivatives possess high affinity for σ1 receptors, suggesting that this compound could similarly influence neuropharmacological pathways .

The biological activity of this compound may involve several mechanisms:

- Receptor Binding : Interaction with σ1 receptors may modulate neurotransmitter release and neuroprotection.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and microbial resistance.

- Biofilm Disruption : The ability to inhibit biofilm formation can enhance the efficacy of existing antibiotics.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for 4-(1,4'-bipiperidin-1'-ylmethyl)-5,7-dimethyl-2H-chromen-2-one?

The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example:

- Step 1 : Prepare the chromenone core (e.g., 5,7-dimethyl-2H-chromen-2-one) via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.

- Step 2 : Introduce the chloromethyl group at the 4-position using chloromethylation reagents like paraformaldehyde and HCl .

- Step 3 : Replace the chloromethyl group with the bipiperidinyl moiety via nucleophilic substitution. Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C) to enhance yield .

Validation : Confirm purity via HPLC and structural integrity using / NMR (e.g., bipiperidinyl protons at δ 2.5–3.5 ppm) .

Q. How is the compound structurally characterized in academic research?

- Spectroscopy : / NMR for functional group identification (e.g., chromenone carbonyl at ~160 ppm) and FT-IR for carbonyl (C=O) stretching (~1700 cm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids .

Advanced Research Questions

Q. How does the bipiperidinyl moiety influence biological target interactions?

The bipiperidinyl group enhances binding to receptors (e.g., 5-HT) through:

- Hydrogen bonding : Piperidine nitrogen interactions with acidic residues (e.g., Asp116 in 5-HT).

- Hydrophobic effects : Methyl groups on piperidine stabilize van der Waals interactions in hydrophobic pockets .

Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to map binding poses .

Q. How to design analogs for improved pharmacokinetic properties?

- Linker optimization : Replace the methylene linker with ethylene or propylene to modulate flexibility and solubility .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 5/7 positions to enhance metabolic stability .

Validation : Assess logP (octanol-water partition) and microsomal stability assays .

Q. What crystallographic challenges arise during structure refinement?

Q. How to resolve contradictions in reported biological activity data?

- Orthogonal assays : Compare enzyme inhibition (e.g., NQO1) with cell-based viability assays (MTT) to distinguish direct vs. indirect effects .

- Structural validation : Re-examine stereochemistry (e.g., bipiperidinyl conformation) via NOESY NMR or X-ray .

Q. What strategies mitigate low yields in multi-step synthesis?

- Microwave-assisted synthesis : Reduce reaction time for alkylation steps (e.g., 30 min at 100°C vs. 12 hours conventional) .

- Purification : Use flash chromatography (silica gel, CHCl/MeOH gradient) or recrystallization (ethanol/water) to isolate intermediates .

Methodological Considerations

Q. How to evaluate ADMET properties computationally?

Q. What experimental techniques validate target engagement?

- Radioligand binding assays : Use -labeled analogs to measure K values for receptors (e.g., 5-HT) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.